Ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate
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Overview
Description
Ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate is a compound that features a thiazole ring, which is a five-membered heterocyclic motif containing sulfur and nitrogen atoms. This compound is significant in various fields due to its unique chemical structure and properties. The thiazole ring is known for its aromaticity and reactivity, making it a valuable component in medicinal chemistry and other scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate typically involves the reaction of 4-(2-amino-1,3-thiazol-4-yl)benzoic acid with ethanol in the presence of a catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process. Various methods can be employed to optimize the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for developing new drugs and studying biochemical pathways.
Medicine: It has potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.
Industry: The compound is used in the production of dyes, fungicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate involves its interaction with various molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: An anticancer drug containing a thiazole nucleus.
Dasatinib: Another anticancer agent with a thiazole ring.
Patellamide A: A natural product with a thiazole moiety.
Ixabepilone: A chemotherapeutic agent featuring a thiazole ring.
Epothilone: A class of anticancer drugs with thiazole structures.
Uniqueness
Ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-11(15)9-5-3-8(4-6-9)10-7-17-12(13)14-10/h3-7H,2H2,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQYVQKHYUPKST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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